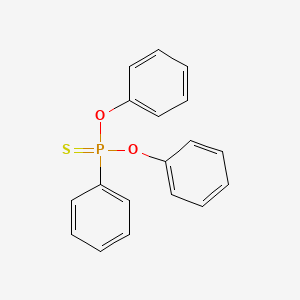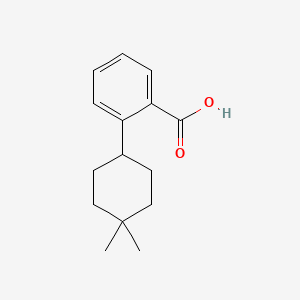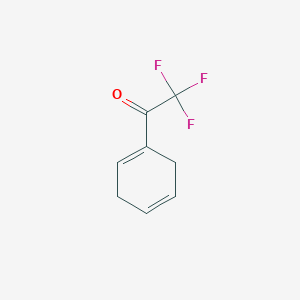
Phenyl-phosphonothioic acid diphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-phosphonothioic acid diphenyl ester is an organophosphorus compound with the chemical formula C18H15O2PS. It is known for its unique structural features, which include a phosphonothioic acid group bonded to two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-phosphonothioic acid diphenyl ester typically involves the reaction of phenylphosphonic dichloride with thiophenol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(O)Cl}_2 + 2 \text{PhSH} \rightarrow \text{PhP(O)(SPh)}_2 + 2 \text{HCl} ] This reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-phosphonothioic acid diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.
Substitution: The ester can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonothioic acid esters.
Applications De Recherche Scientifique
Phenyl-phosphonothioic acid diphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used as an additive in polymer production to enhance stability and as a flame retardant
Mécanisme D'action
The mechanism of action of phenyl-phosphonothioic acid diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the enzyme and reaction conditions .
Comparaison Avec Des Composés Similaires
- Phenyl-phosphonic acid diphenyl ester
- Diphenyl phosphite
- Diphenyl phosphonate
Comparison: Phenyl-phosphonothioic acid diphenyl ester is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, making it more suitable for specific applications such as enzyme inhibition and polymer stabilization .
Propriétés
Numéro CAS |
88239-51-4 |
|---|---|
Formule moléculaire |
C18H15O2PS |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
diphenoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H15O2PS/c22-21(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H |
Clé InChI |
GVFACMYXGCXMKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=S)(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)



![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)






